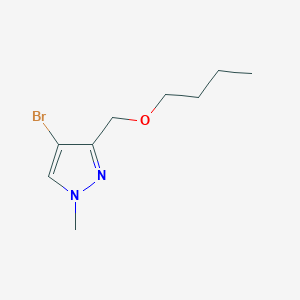

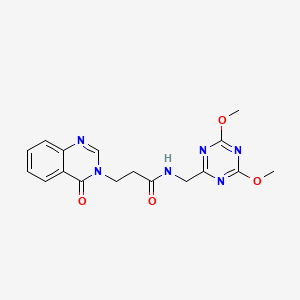

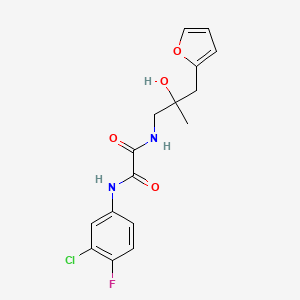

![molecular formula C24H23NO5 B2841094 3-(9H-Fluoren-9-ylmethoxycarbonyl)-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid CAS No. 2137573-24-9](/img/structure/B2841094.png)

3-(9H-Fluoren-9-ylmethoxycarbonyl)-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bicyclo[3.3.1]nonane derivatives are a class of organic compounds that have been studied for their interesting structural properties . They are characterized by a nine-membered ring structure with various functional groups attached .

Synthesis Analysis

The synthesis of bicyclo[3.3.1]nonane derivatives often involves complex organic reactions . For example, 9-Borabicyclo[3.3.1]nonane, a commercially available reagent, is used in organic chemistry as a hydroboration reagent .Molecular Structure Analysis

The molecular structure of bicyclo[3.3.1]nonane derivatives is influenced by the type and position of the functional groups attached to the nine-membered ring . The presence of unsaturation can significantly impact the crystal structures and intermolecular networks of the six-membered rings .Chemical Reactions Analysis

Bicyclo[3.3.1]nonane derivatives can undergo a variety of chemical reactions, depending on the functional groups present . For instance, 9-Borabicyclo[3.3.1]nonane is used as a catalyst for the monohydroboration of carbodiimides .Physical And Chemical Properties Analysis

The physical and chemical properties of bicyclo[3.3.1]nonane derivatives are influenced by the type and position of the functional groups attached to the nine-membered ring .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Structure

- Efficient Synthesis for Drug Discovery : This compound is used in the efficient synthesis of rigid dipeptide mimetics, important for structure-activity studies in peptide-based drug discovery. An example includes the synthesis of three diastereomers of 9-tert-butoxycarbonyl-2-oxo-3-(N-tert-butoxycarbonylamino)-1-azabicyclo[4.3.0]nonane (Mandal et al., 2005).

- Single Diastereomers Synthesis : It's involved in the synthesis of single diastereomers of polyhydroxylated 9-oxa-1-azabicyclo[4.2.1]nonanes, using intramolecular 1,3-dipolar cycloaddition of omega-unsaturated nitrones (Pádár et al., 2006).

Conformational and Structural Studies

- Conformational Behavior : The compound is studied for its conformational behavior, providing insights into the structural characteristics of similar chemical entities. For instance, the study of ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate revealed its conformational behavior through NMR spectroscopy (Arias-Pérez et al., 1995).

Applications in Organic Synthesis

- Organocatalyst for Oxidation of Alcohols : This compound is a precursor in the synthesis of 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), an active organocatalyst used in the oxidation of alcohols to their corresponding carbonyl compounds (Shibuya et al., 2009).

Stereochemical Analysis

- Stereocontrolled Synthesis : It is pivotal in stereocontrolled synthesis of diastereomers, aiding in the understanding of stereochemistry in organic compounds. A notable example includes the synthesis of all eight stereoisomers of 2-oxo-3-(N-Cbz-amino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid ester (Mulzer et al., 2000).

Industrial Chemistry

- Protection of Hydroxy-Groups : The fluoren-9-ylmethoxycarbonyl group, a key part of this compound, is used for the protection of hydroxy-groups in industrial chemistry, illustrating its importance in complex chemical synthesis (Gioeli & Chattopadhyaya, 1982).

Conformationally Constrained Dipeptide Isosteres

- Preparation of Constrained Dipeptide Isosteres : This compound is used in the preparation of conformationally constrained dipeptide isosteres, providing a valuable tool for the study of peptide and protein structures and functions (Guarna et al., 1999).

Wirkmechanismus

Eigenschaften

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO5/c26-22-15-9-14(23(27)28)10-16(22)12-25(11-15)24(29)30-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,14-16,21H,9-13H2,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNPYMSZGVMCKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2CN(CC1C2=O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

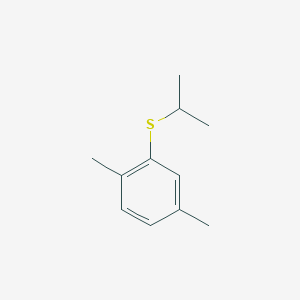

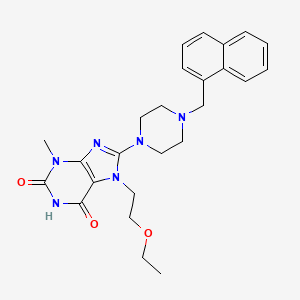

![(E)-3-(but-2-en-1-yl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2841013.png)

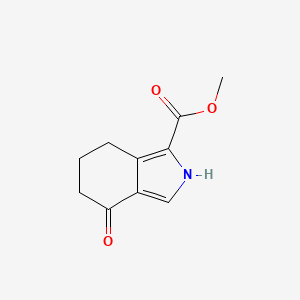

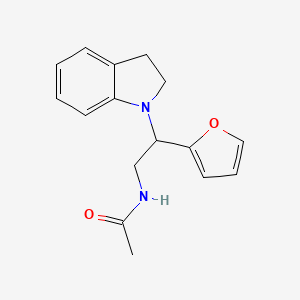

![rac-tert-butyl (1R,6S)-8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate, cis](/img/structure/B2841021.png)

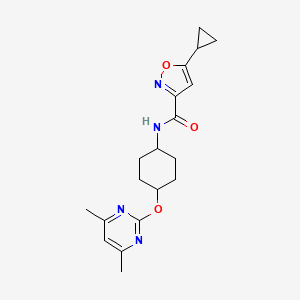

![5-Chloro-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2841030.png)

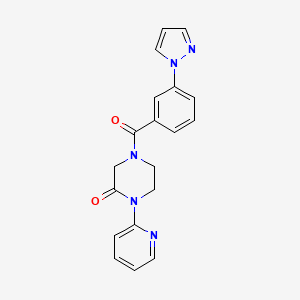

![2-methyl-3-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2841033.png)